
5-Pyridin-2-ylpyrazolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Pyridin-2-ylpyrazolidin-3-amine is a heterocyclic compound that features both a pyridine ring and a pyrazolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyridin-2-ylpyrazolidin-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminopyridine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions. This reaction forms the pyrazolidine ring fused to the pyridine ring. The reaction conditions often involve heating the reactants in a solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and automated systems are often employed to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Pyridin-2-ylpyrazolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms added to the nitrogen or carbon atoms.
Substitution: Substituted derivatives with alkyl or acyl groups replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
5-Pyridin-2-ylpyrazolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 5-Pyridin-2-ylpyrazolidin-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction pathways that regulate cellular processes such as inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyrazole ring structure and are known for their biological activities.
N-(Pyridin-2-yl)amides: These compounds contain a pyridine ring and are used in medicinal chemistry for their therapeutic potential.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a fused pyridine-imidazole structure and are used in various chemical applications.
Uniqueness
5-Pyridin-2-ylpyrazolidin-3-amine is unique due to its specific combination of a pyridine ring and a pyrazolidine ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Eigenschaften
Molekularformel |
C8H12N4 |
|---|---|
Molekulargewicht |
164.21 g/mol |
IUPAC-Name |
5-pyridin-2-ylpyrazolidin-3-amine |
InChI |
InChI=1S/C8H12N4/c9-8-5-7(11-12-8)6-3-1-2-4-10-6/h1-4,7-8,11-12H,5,9H2 |
InChI-Schlüssel |
YSMVTOIWQBQUKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NNC1N)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


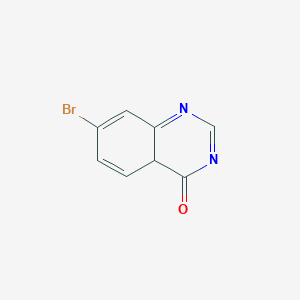
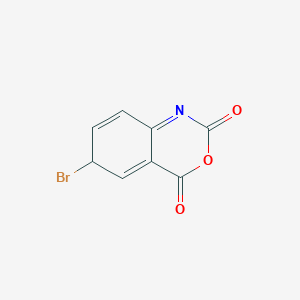
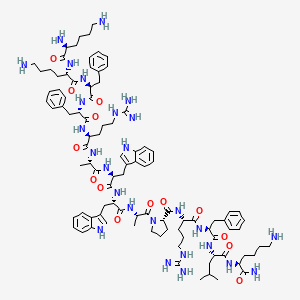
![N-[(1S)-1-(6-bromopyridin-2-yl)ethyl]-5-[4-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B12361790.png)

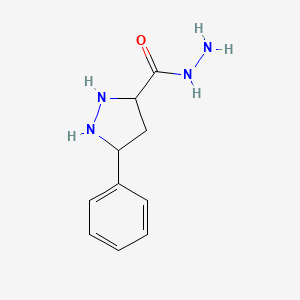
![2-(1,1-difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12361809.png)
![4a,5,6,7,8,8a-hexahydro-1H-pyrimido[4,5-d]pyridazine-2,4-dione](/img/structure/B12361818.png)
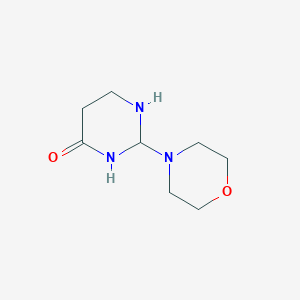

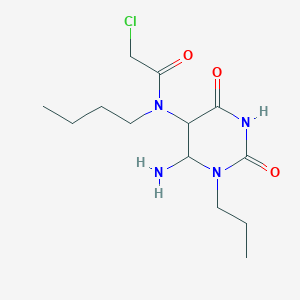
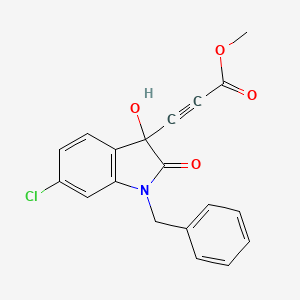
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12361840.png)
![2-Amino-3,7a-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12361852.png)
